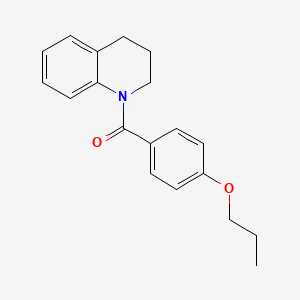

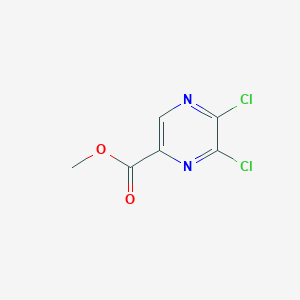

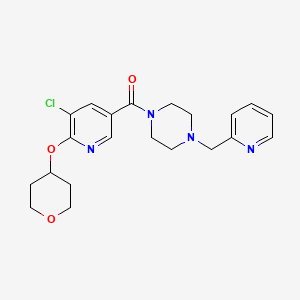

Tert-butyl (4R)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl oxazolidine derivatives is a multi-step process involving protection, functionalization, and substitution reactions. For example, the synthesis of a key intermediate of Biotin, which is a water-soluble vitamin, was achieved from L-cystine in an overall yield of 41% through six steps, including esterification, Boc protection, acetonization, reduction, and the Corey-Fuchs reaction . Another study reported the synthesis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, which was characterized using various spectroscopic techniques and confirmed by X-ray diffraction .

Molecular Structure Analysis

The molecular structures of tert-butyl oxazolidine derivatives have been determined using spectroscopic methods and X-ray crystallography. For instance, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was confirmed by single-crystal X-ray diffraction data . Additionally, the molecular structure of 4-tert-butylpyrazoles was studied using X-ray, NMR, and calorimetric methods to understand the buttressing effect of a 4-tert-butyl substituent .

Chemical Reactions Analysis

Tert-butyl oxazolidine derivatives undergo various chemical reactions, including hydroformylation, substitution, and condensation reactions. The hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate resulted in high diastereoselectivities, producing important intermediates for the synthesis of homochiral amino acid derivatives . Another study synthesized tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate using a palladium-catalyzed Suzuki reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl oxazolidine derivatives are influenced by their molecular structure. The crystal structure and DFT study of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate revealed the stable and unstable conformers, and the molecular electrostatic potential and frontier molecular orbitals were investigated to reveal the physicochemical features of the compound . The antibacterial and anthelmintic activities of these derivatives were also evaluated, with some compounds showing moderate activity .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Chemical Synthesis and Chiral Auxiliaries : Oxazolidinones, including derivatives similar to the requested compound, have been utilized as chiral auxiliaries in organic synthesis. They play a crucial role in the enantioselective synthesis of amino acids and other bioactive molecules. This application is vital for developing pharmaceuticals and studying biological mechanisms (Brenner et al., 2003).

Intermediates in Pharmaceutical Synthesis : Compounds structurally related to "Tert-butyl (4R)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate" have been used as intermediates in the synthesis of pharmaceuticals. For example, the synthesis of D-ribo-phytosphingosine, a compound of interest in the study of cell membrane and signaling lipids, demonstrates the utility of similar oxazolidine derivatives in complex organic synthesis (Lombardo et al., 2006).

Highly Stereoselective Reactions : The stereoselective hydroformylation of oxazoline derivatives showcases the precise control over product configuration in synthetic chemistry, which is crucial for the production of enantiomerically pure compounds. This research area directly impacts the synthesis of biologically active molecules, where the stereochemistry can significantly influence the biological activity (Kollár & Sándor, 1993).

Catalysis and Reaction Development

- Catalysis in Amination Reactions : Indium(III) halides have been identified as efficient catalysts for N-tert-butoxycarbonylation of amines, a reaction relevant for protecting amines in synthetic pathways. This research provides insights into novel catalytic systems that can facilitate a wide range of synthetic transformations, including those involving oxazolidine derivatives (Chankeshwara & Chakraborti, 2006).

properties

IUPAC Name |

tert-butyl (4R)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3O3/c1-11(2,3)18-10(16)15-6-9(7-17-15)14-5-8(12)4-13-14/h4-5,9H,6-7H2,1-3H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCAYDBFRMTLBF-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CO1)N2C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](CO1)N2C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

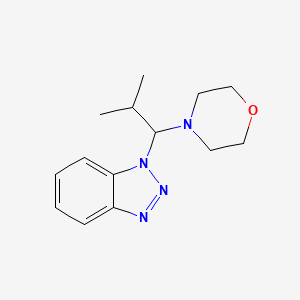

![2-[4-(2,4-Difluorophenyl)-7-methyl-1,4-diazepan-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2545273.png)

![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/no-structure.png)

![3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2545281.png)

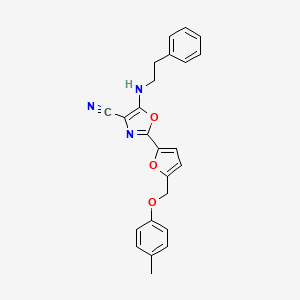

![4-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2545283.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-fluorobenzamide](/img/structure/B2545290.png)

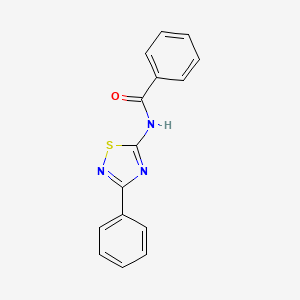

![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-(4-fluorophenyl)ethyl)piperidine-4-carboxamide](/img/structure/B2545293.png)